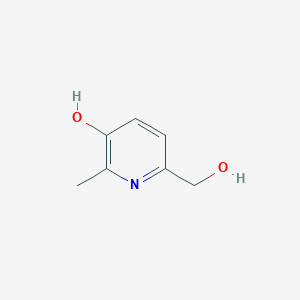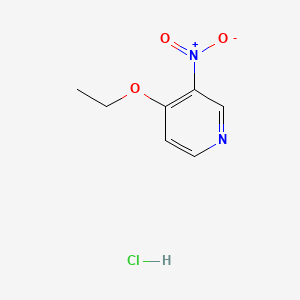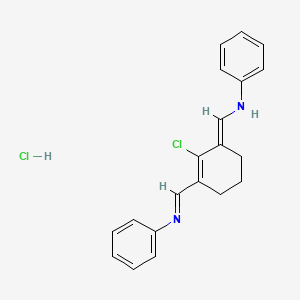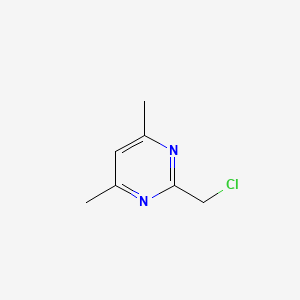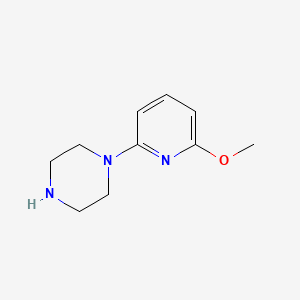
1-(6-Methoxypyridin-2-yl)piperazine
Übersicht
Beschreibung
1-(6-Methoxypyridin-2-yl)piperazine, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various areas of research. MPP is a heterocyclic compound that contains a pyridine ring and a piperazine ring, making it a unique chemical structure.
Wissenschaftliche Forschungsanwendungen
Pharmacology: Potential Therapeutic Agent Synthesis
“1-(6-Methoxypyridin-2-yl)piperazine” is explored in pharmacology for synthesizing potential therapeutic agents. Its structure is a key scaffold in the development of molecules with central nervous system activity . It’s particularly valuable in creating ligands that may interact with serotonin and dopamine receptors, which are crucial in treating disorders such as depression, anxiety, and schizophrenia .
Material Science: Advanced Functional Materials
In material science, this compound serves as a precursor in the synthesis of advanced functional materials. Its incorporation into polymers can lead to new materials with unique electrical properties, potentially useful for creating novel sensors or conductive materials .
Chemical Synthesis: Building Block for Complex Molecules
As a versatile building block in chemical synthesis, “1-(6-Methoxypyridin-2-yl)piperazine” is used to construct complex molecular architectures. Its bifunctional nature allows for multi-step synthetic routes, leading to a variety of end products, including pharmaceuticals and agrochemicals .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, researchers utilize this compound in enzyme inhibition studies to understand metabolic pathways. By acting as an inhibitor or a substrate mimic, it helps in elucidating the mechanisms of enzymatic reactions, which is fundamental in drug discovery processes .
Industrial Applications: Catalyst and Intermediate
Industrially, “1-(6-Methoxypyridin-2-yl)piperazine” finds application as a catalyst and an intermediate in various chemical processes. Its role in facilitating reactions is critical in the large-scale production of materials and chemicals .
Environmental Research: Analyte in Pollution Studies
In environmental research, this compound is used as an analyte in pollution studies to track the presence and impact of organic pollutants. Its detection and quantification can reveal insights into the environmental fate of similar organic compounds .
Eigenschaften
IUPAC Name |
1-(6-methoxypyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-10-4-2-3-9(12-10)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILYGSQXSLUZSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480155 | |
| Record name | 1-(6-Methoxypyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxypyridin-2-yl)piperazine | |
CAS RN |
51047-54-2 | |
| Record name | 1-(6-Methoxy-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51047-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Methoxypyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




